molecular formula C9H10BrNO2 B13611782 1-(2-Bromopropyl)-2-nitrobenzene CAS No. 80643-84-1

1-(2-Bromopropyl)-2-nitrobenzene

Cat. No.: B13611782
CAS No.: 80643-84-1
M. Wt: 244.08 g/mol
InChI Key: DOEFHQODEBUTJY-UHFFFAOYSA-N
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Description

1-(2-Bromopropyl)-2-nitrobenzene: is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzene, where a bromopropyl group and a nitro group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromopropyl)-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of benzene followed by bromination. The general synthetic route is as follows:

    Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene.

    Bromination: Nitrobenzene is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromo-2-nitrobenzene.

    Alkylation: Finally, 1-bromo-2-nitrobenzene is alkylated with propylene in the presence of a strong base like potassium tert-butoxide to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromopropyl)-2-nitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.

    Elimination: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.

    Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Nucleophilic Substitution: Products include 1-(2-hydroxypropyl)-2-nitrobenzene, 1-(2-aminopropyl)-2-nitrobenzene, and 1-(2-mercaptopropyl)-2-nitrobenzene.

    Reduction: The major product is 1-(2-bromopropyl)-2-aminobenzene.

    Elimination: The major product is 2-nitrostyrene.

Scientific Research Applications

1-(2-Bromopropyl)-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of functionalized polymers and materials with specific properties.

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.

    Chemical Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 1-(2-Bromopropyl)-2-nitrobenzene depends on the specific reaction it undergoes. For example:

    Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.

    Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps.

    Elimination: The compound undergoes dehydrohalogenation to form an alkene, with the base abstracting a proton from the carbon adjacent to the bromine atom.

Comparison with Similar Compounds

1-(2-Bromopropyl)-2-nitrobenzene can be compared with other similar compounds such as:

    1-(2-Bromopropyl)-4-nitrobenzene: Similar structure but with the nitro group in the para position.

    1-(2-Bromopropyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a nitro group.

    1-(2-Bromopropyl)-2-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

The uniqueness of this compound lies in the presence of both a bromopropyl group and a nitro group on the benzene ring, which imparts specific reactivity and applications in organic synthesis and material science.

Properties

IUPAC Name

1-(2-bromopropyl)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-7(10)6-8-4-2-3-5-9(8)11(12)13/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEFHQODEBUTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510635
Record name 1-(2-Bromopropyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80643-84-1
Record name 1-(2-Bromopropyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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